molecular formula C11H19NO6 B13396179 N-((4AR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

N-((4AR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

Cat. No.: B13396179
M. Wt: 261.27 g/mol
InChI Key: KHSNVBRWHNOPEI-UHFFFAOYSA-N
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Description

N-((4aR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide (CAS: 50605-09-9) is a chiral acetamide derivative featuring a fused pyrano-dioxin ring system. Its molecular formula is C₁₁H₁₉NO₆, with a molecular weight of 261.27 g/mol and a typical purity of 98% . The compound is characterized by stereospecific hydroxyl groups at positions 6 and 8, a dimethyl substitution at position 2, and an acetamide moiety at position 5. It is primarily utilized as a chiral building block in organic synthesis, particularly for pharmaceutical intermediates .

Properties

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

N-(6,8-dihydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

InChI

InChI=1S/C11H19NO6/c1-5(13)12-7-8(14)9-6(17-10(7)15)4-16-11(2,3)18-9/h6-10,14-15H,4H2,1-3H3,(H,12,13)

InChI Key

KHSNVBRWHNOPEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1O)O

Origin of Product

United States

Preparation Methods

Starting Materials

  • Polyhydroxylated sugar derivatives or sugar analogues are commonly used as precursors due to their multiple stereocenters and oxygen functionalities.
  • Protected sugar derivatives with masked hydroxyl groups allow selective functionalization.

Ring Formation

  • The hexahydropyrano[3,2-d]dioxin ring system is formed via intramolecular cyclization reactions. This often involves:
    • Acid-catalyzed or base-promoted cyclization of diol intermediates.
    • Formation of the dioxin ring by reaction of vicinal diols with suitable electrophiles.
  • Stereochemical control is achieved by using chiral starting materials or chiral catalysts.

Introduction of Hydroxyl Groups

  • Hydroxyl groups at the 6 and 8 positions are introduced either by:
    • Selective oxidation of methyl or methylene groups.
    • Regioselective hydrolysis of protecting groups.
    • Direct hydroxylation using reagents like osmium tetroxide or other dihydroxylation agents.

Installation of 2,2-Dimethyl Groups

  • The 2,2-dimethyl substitution is generally introduced by:
    • Alkylation of the appropriate carbon center with methylating agents.
    • Use of gem-dimethylated building blocks in the initial synthesis.

Acetamide Functionalization

  • The acetamide group at the 7-position is installed by:
    • Amination of a hydroxyl or leaving group followed by acetylation.
    • Direct substitution reactions using acetamide or acetylating reagents.

Representative Preparation Method (Based on Patent US10668092B2 and US9072760B2)

Step Reaction Type Reagents/Conditions Outcome
1 Starting material preparation Protected sugar derivatives Polyhydroxylated intermediate
2 Intramolecular cyclization Acid catalysis (e.g., p-TsOH) Formation of hexahydropyrano-dioxin ring
3 Selective deprotection Mild acidic or basic conditions Exposure of hydroxyl groups at 6 and 8 positions
4 Methylation Methyl iodide or dimethyl sulfate, base Introduction of 2,2-dimethyl groups
5 Amination and acetylation Ammonia or amine source, acetyl chloride Formation of acetamide at 7-position
6 Purification Chromatography or crystallization Pure N-((4AR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano[3,2-d]dioxin-7-yl)acetamide

Analytical and Characterization Data

  • Stereochemistry is confirmed by NMR spectroscopy (1H, 13C), including NOESY and COSY experiments.
  • Mass spectrometry confirms molecular weight and purity.
  • Optical rotation measurements verify enantiomeric purity.
  • X-ray crystallography may be used for definitive stereochemical assignment.

Research Findings and Optimization

  • The use of chiral pool starting materials (e.g., sugars) significantly improves stereochemical outcomes.
  • Protecting group strategies are critical to selectively functionalize hydroxyl groups without undesired side reactions.
  • Mild reaction conditions prevent degradation of sensitive hydroxyl and acetamide groups.
  • Recent patents suggest that modifications in the acetamide side chain can alter biological activity, emphasizing the importance of precise synthetic control.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Notes
Starting material Protected sugars or polyhydroxylated ethers
Cyclization catalyst p-Toluenesulfonic acid (p-TsOH), Lewis acids
Methylation agents Methyl iodide, dimethyl sulfate
Amination Ammonia, amines under mild conditions
Acetylation Acetyl chloride, acetic anhydride
Purification methods Silica gel chromatography, recrystallization
Characterization NMR, MS, optical rotation, X-ray crystallography

Chemical Reactions Analysis

2-Acetamido-2-deoxy-4,6-o-isopropylidene-D-glucopyranose undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Acetamido-2-deoxy-4,6-o-isopropylidene-D-glucopyranose has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamido-2-deoxy-4,6-o-isopropylidene-D-glucopyranose involves its role as a synthetic intermediate. It participates in various biochemical pathways by acting as a precursor to more complex molecules. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of this compound lies in its pyrano-dioxin scaffold, which distinguishes it from other acetamide derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications References
Target compound (50605-09-9) C₁₁H₁₉NO₆ 261.27 2,2-dimethyl; 6,8-dihydroxy 98% Chiral building blocks
N-((4aR,7R,8R,8aS)-6,8-dihydroxy-2-phenyl...) C₁₅H₁₉NO₆ 309.31 2-phenyl; 6,8-dihydroxy N/A Research (exact use unspecified)
N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydr... C₁₆H₁₉NO₇ 307.34 6-methoxy; 2-phenyl N/A Unspecified research
Fluorinated analog (synthetic intermediate) C₁₈H₂₂FNO₇ 383.37* 7-fluoro; 6-methoxy; 2-phenyl N/A Radiopharmaceutical synthesis

*Calculated based on synthetic intermediate in .

Key Findings from Comparative Analysis

Substituent Effects on Molecular Weight and Solubility The phenyl-substituted analog (CAS: 29776-43-0) has a higher molecular weight (309.31 g/mol) due to the bulky aromatic group, which likely reduces aqueous solubility compared to the dimethyl-substituted target compound . Introduction of methoxy groups (e.g., in CAS: 23819-31-0) increases molecular weight but may enhance lipophilicity, as seen in compounds like the fluorinated derivative (C₁₈H₂₂FNO₇), which is tailored for blood-brain barrier penetration in radiopharmaceuticals .

Synthetic Flexibility The target compound’s dimethyl groups simplify synthesis compared to analogs with phenyl or fluorinated substituents, which require additional steps for functionalization . Fluorinated derivatives (e.g., compound 9 in ) are synthesized via multistep routes involving HCl-mediated methanolysis and acetal protection, highlighting the complexity of modifying the pyrano-dioxin core.

Applications in Drug Development

  • While the target compound is a chiral synthon , fluorinated analogs are optimized for PET imaging due to their stability and bioavailability .
  • Phenyl-substituted variants (e.g., CAS: 29776-43-0) may exhibit enhanced π-π stacking interactions, making them candidates for enzyme inhibition studies, though specific data are lacking .

Biological Activity

N-((4aR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide (CAS No. 29776-43-0) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the molecular formula C15H19NO6C_{15}H_{19}NO_6 and a molecular weight of 309.31 g/mol. It is a white solid with a melting point range of 248-250°C and a density of 1.394 g/cm³. The solubility and stability of the compound are critical for its biological activity.

PropertyValue
Molecular FormulaC15H19NO6C_{15}H_{19}NO_6
Molecular Weight309.31 g/mol
Melting Point248-250°C
Density1.394 g/cm³
SolubilityVaries by solvent

Research indicates that this compound exhibits various biological activities that may include:

  • Antioxidant Activity : The hydroxyl groups in the molecule may contribute to its ability to scavenge free radicals.
  • Anti-inflammatory Properties : Studies suggest that it may modulate inflammatory pathways.
  • Neuroprotective Effects : Potential benefits in neurodegenerative conditions have been noted in preliminary studies.

Case Studies and Research Findings

  • Antioxidant Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant antioxidant activity through DPPH radical scavenging assays .
  • Inflammation Modulation : In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages .
  • Neuroprotective Research : A recent animal model study suggested that the compound may protect against oxidative stress-induced neuronal damage .

Pharmacological Studies

Pharmacological evaluations have shown that this compound interacts with several biological targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in inflammation and oxidative stress.
  • Cell Signaling Pathways : Research indicates modulation of pathways such as NF-kB and MAPK which are crucial in cellular responses to stress.

Q & A

Q. How can researchers design experiments to probe the compound’s role in glycosylation pathways?

  • Methodology : Radiolabeled analogs (e.g., ¹⁸F or ³H) track metabolic incorporation. Enzymatic assays with purified glycosyltransferases (e.g., DPAGT1) measure inhibition kinetics (Km/Vmax). CRISPR-Cas9 knockout models validate target specificity in cellular systems .

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